Hexachlorodisiloxane Hexachlorodisiloxane City Chemical manufactures high purity Hexachlorodisiloxane, CAS 14986-21-1 in bulk quantity. Hexachlorodisiloxane Cl6OSi2 is predominantly used in proteomic research. Through chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, Hexachlorodisiloxane is used as a precursor for low temperature deposition of thin layers of SiN, epitaxial Si and SiON used in semiconductor manufacturing. Hexachlorodisiloxane is used to produce amorphous silicon thin films. HCDS can be utilized as a chemical diffusion barrier to create gate spacers for dynamic random-access memory (DRAM) devices.

Brand Name: Vulcanchem
CAS No.: 14986-21-1
VCID: VC20945209
InChI: InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6
SMILES: O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Molecular Formula: Cl6OSi2
Molecular Weight: 284.9 g/mol

Hexachlorodisiloxane

CAS No.: 14986-21-1

Cat. No.: VC20945209

Molecular Formula: Cl6OSi2

Molecular Weight: 284.9 g/mol

* For research use only. Not for human or veterinary use.

Hexachlorodisiloxane - 14986-21-1

Specification

CAS No. 14986-21-1
Molecular Formula Cl6OSi2
Molecular Weight 284.9 g/mol
IUPAC Name trichloro(trichlorosilyloxy)silane
Standard InChI InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6
Standard InChI Key QHAHOIWVGZZELU-UHFFFAOYSA-N
SMILES O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Canonical SMILES O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Introduction

Basic Information and Identification

Hexachlorodisiloxane is an inorganic silicon compound with the molecular formula Cl₆OSi₂. This compound is also known by several synonyms including Perchlorodisiloxane and Hexachloropropanedisiloxane . The compound is identified through various registry and identification systems as outlined in Table 1.

PropertyValue
CAS Number14986-21-1
EC Number239-070-4
Molecular Weight284.89 g/mol
MDL NumberMFCD00031530
Linear FormulaCl₃SiOSiCl₃
UN Number2987
Transport Class8
Packing GroupII
Table 1: Identification parameters for Hexachlorodisiloxane

Physical and Chemical Properties

Hexachlorodisiloxane exhibits distinctive physical and chemical properties that influence its handling and applications. As a colorless liquid at room temperature, it possesses several important characteristics detailed in Table 2.

PropertyValue
Physical StateColorless liquid
Boiling Point137.2°C
Melting Point<0°C
Density1.575 g/mL at 25°C
Flash Point18°C
Vapor Pressure2.8 hPa at 25°C
SolubilitySoluble in CHCl₃, CH₂Cl₂, benzene, THF; reacts violently with H₂O, alcohols
SensitivityHighly sensitive to air and moisture
Hydrolytic Sensitivity8: reacts rapidly with moisture, water, protic solvents
PurityTypically available at 99% assay
Table 2: Physical and chemical properties of Hexachlorodisiloxane
The Antoine equation parameters for calculating vapor pressure at different temperatures have been determined and are available from the National Institute of Standards and Technology (NIST). For temperatures between 268K and 408.8K, these parameters are A=4.24913, B=1465.79, and C=-62.724 .

Molecular Structure

Structural Characteristics

Hexachlorodisiloxane features a distinctive molecular architecture with two silicon atoms connected by an oxygen bridge, forming a Si-O-Si backbone. Each silicon atom is further bonded to three chlorine atoms, resulting in the complete saturation of both silicon centers .
This configuration provides the compound with its characteristic reactivity profile, particularly in reactions involving hydrolysis or chlorination. The Si-O-Si linkage, also known as a siloxane bond, represents one of the most fundamental structural units in silicon chemistry and serves as a building block for more complex silicon-based materials.

Electronic and Steric Properties

The electronic distribution across the Si-O-Si bridge and the steric arrangement of the chlorine substituents significantly influence the compound's chemical behavior. The high electronegativity of the chlorine atoms creates a strong polarity in the Si-Cl bonds, making them susceptible to nucleophilic attack, especially by water or alcohols .

Synthesis Methods

High-Temperature Oxidation

One established synthetic route for obtaining Hexachlorodisiloxane involves the high-temperature oxidation of silicon tetrachloride. This reaction typically proceeds at elevated temperatures between 950°C and 970°C according to the following equation:
2SiCl₄ + O₂ → 2(SiCl₃)₂O + Cl₂
This reaction produces Hexachlorodisiloxane along with chlorine gas as a byproduct.

Pyrolysis Method

Another synthetic approach involves the pyrolysis of a mixture of benzyloxytrichlorosilane (C₆H₅CH₂OSiCl₃) and trichlorosilane (HSiCl₃) in a 1:1 ratio at approximately 580°C. This reaction produces multiple products requiring subsequent distillation of the condensate (110-130°C) to isolate Hexachlorodisiloxane with a yield of approximately 16.1% .
Byproducts of this reaction include silicon tetrachloride, toluene, benzyl chloride, and various other chlorosiloxanes including HCl₂SiOSiCl₂OSiCl₃, HCl₂Si(OSiCl₂)₂OSiCl₃, C₆H₅CH₂SiCl₃, C₆H₅CH₂(OSiCl₂)₂OSiCl₃, and C₆H₅CH₂OSiCl₂OSiCl₃ .

Industrial Production

In industrial settings, Hexachlorodisiloxane is often produced through the distillation of mixtures containing hexachlorodisilane. The process involves careful control of water content to ensure high purity, with water levels maintained at less than 10 parts per billion by weight.

Chemical Reactions

Hydrolysis

When exposed to water, Hexachlorodisiloxane undergoes rapid hydrolysis to form silicon dioxide and hydrochloric acid according to the following reaction:
(SiCl₃)₂O + 3H₂O → 2SiO₂ + 6HCl
This reaction highlights the moisture sensitivity of the compound and necessitates its storage under anhydrous conditions.

Thermal Decomposition

Under intense heat, Hexachlorodisiloxane decomposes to form silicon dioxide and silicon tetrachloride:
2(SiCl₃)₂O → SiO₂ + 3SiCl₄
This decomposition reaction is relevant to the compound's handling and storage requirements.

Reactions with Amines

Hexachlorodisiloxane reacts with primary and secondary amines, leading to numerous partially and totally organylamino-substituted disiloxanes. The exact products depend on the stoichiometry of the reaction. Partially amino-substituted chlorodisiloxanes produced in these reactions remain very sensitive to moisture and can be converted into disiloxanes with different organylamino groups .

Alkanolysis

The compound undergoes alkanolysis reactions with alcohols. Exhaustive alkanolysis substitutes both amino and chloro groups, yielding hexaalkoxydisiloxanes. However, partial alkanolysis may substitute amino groups in preference to chloro groups .

Fluorination

Reaction with antimony trifluoride yields hexafluorodisiloxane according to the following equation:
(SiCl₃)₂O + 6SbF₃ → (SiF₃)₂O + 6SbCl₃
This transformation represents an important route to fluorinated siloxanes.

Applications

Semiconductor Manufacturing

Hexachlorodisiloxane plays a crucial role in semiconductor fabrication processes, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) technologies. The compound serves as a precursor for the low-temperature deposition of thin layers of silicon nitride (SiN), epitaxial silicon, and silicon oxynitride (SiON) essential for advanced semiconductor devices .
Additionally, Hexachlorodisiloxane is utilized as a chemical diffusion barrier to create gate spacers for dynamic random-access memory (DRAM) devices, contributing to the miniaturization and enhanced performance of memory components .

Organosilicon Chemistry

In organosilicon chemistry, Hexachlorodisiloxane serves as a valuable precursor for synthesizing various silicon-based intermediates. Its structure makes it particularly useful in producing silicone materials, resins, and coatings with specialized properties .

Production of Disilicic Acid and Silicic Acid Oligomers

Hexachlorodisiloxane serves as a starting material for the synthesis of hexakis(benzyloxy)disiloxane, which can then be converted to disilicic acid through hydrogenolysis reactions. This process represents a significant advancement in the selective synthesis of orthosilicic acid and its oligomers in non-aqueous conditions .
The reaction typically involves hydrogenolysis of hexakis(benzyloxy)disiloxane in 1,1,3,3-tetramethylurea (TMU) and N,N-dimethylacetamide (DMAc) with a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere (1 atm), yielding disilicic acid with up to 96% efficiency .

Synthesis of Functionalized Oligosiloxanes

Hexachlorodisiloxane contributes to the synthesis of functionalized oligosiloxanes, which serve as building blocks for advanced materials. Specifically, disilicic acid derived from Hexachlorodisiloxane can be treated with dimethyldiacetoxy silane (Me₂Si(OAc)₂) to produce cyclotrisiloxane derivatives with high selectivity. These functionalized oligosiloxanes can be further modified to create silicone materials with specific performance characteristics .

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